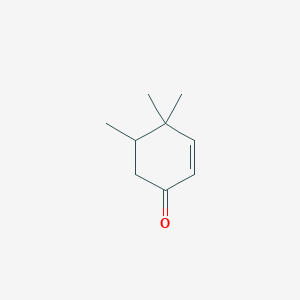
4,4,5-Trimethyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5-Trimethyl-2-cyclohexen-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
4,4,5-Trimethyl-2-cyclohexen-1-one serves as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions:
- Diels-Alder Reactions : This compound can be used in Diels-Alder reactions to form complex cyclic structures, which are valuable in the synthesis of natural products and pharmaceuticals .
- Michael Additions : It can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger molecular frameworks .
Biological Applications
Research has indicated potential biological activities associated with this compound:
- Cytotoxicity Studies : Investigations into its cytotoxic effects have shown that this compound exhibits selective toxicity towards certain cancer cell lines while being less harmful to normal human cells. Such properties suggest potential applications in cancer treatment strategies .
- Genotoxicity Assessments : Studies have indicated that this compound does not exhibit mutagenic activity in various assays, suggesting it may be safer for use in biological applications compared to other compounds with similar structures .
Industrial Applications
The compound is utilized in various industrial processes:
- Solvent Use : It is employed as a solvent in coatings and adhesives due to its effective solvating properties for polymers and resins used in industrial applications .
- Flavoring Agent : this compound has been identified as a flavor enhancer in food products and natural health products, contributing to sensory qualities such as sweetness and camphoraceous notes .
Case Study 1: Cytotoxicity Against Oral Cancer Cells
A study assessed the cytotoxic effects of various unsaturated ketones against oral cancer cells. The results indicated that this compound exhibited significant cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity highlights its potential for developing targeted cancer therapies .
Case Study 2: Environmental Impact Assessment
Research evaluating the environmental presence of this compound found it detectable in water and sediment samples. The findings raised awareness about its ecological footprint and prompted further studies on its biodegradability and effects on aquatic life .
Eigenschaften
CAS-Nummer |
17429-29-7 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
4,4,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
SNCRCXQBWGLTDV-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CC1(C)C |
Kanonische SMILES |
CC1CC(=O)C=CC1(C)C |
Synonyme |
4,4,5-Trimethyl-2-cyclohexen-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















